An In-depth Technical Guide to tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
An In-depth Technical Guide to tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate, also known as 1-Boc-3,3-difluoro-4-oxopyrrolidine, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of gem-difluoro groups into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this important building block.
Chemical and Physical Properties
This section summarizes the key chemical and physical properties of tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate. While experimentally determined data is limited in publicly accessible literature, computed properties provide valuable estimates.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃F₂NO₃ | PubChem[1] |
| Molecular Weight | 221.20 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate | PubChem[1] |
| CAS Number | 1215071-16-1 | PubChem[1] |
| Appearance | Off-white to beige solid | Chem-Impex[2] |
| Melting Point | 76-81 °C | Chem-Impex[2] |
| XLogP3 (Computed) | 1.4 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 46.6 Ų | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem[1] |
| Rotatable Bond Count (Computed) | 1 | PubChem[1] |
Synthesis and Reactivity
The synthesis of tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate typically involves the fluorination of a suitable precursor. A general approach starts with a commercially available N-Boc protected pyrrolidinone derivative.
Experimental Protocol: Synthesis of DL-3,3-difluoroproline derivative from masked 3-hydroxyprolinol
Step 1: Oxidation of the Hydroxyl Group
The starting material, a protected 3-hydroxyprolinol derivative, is oxidized to the corresponding ketone. A common method for this transformation is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine.[3]
Step 2: Deoxofluorination
The crucial gem-difluorination is achieved by treating the ketone with a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) is a commonly employed reagent for this purpose. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures, gradually warming to room temperature.[3]
Step 3: Deprotection and Purification
The protecting groups (e.g., Boc and ester groups) are removed under appropriate conditions. For instance, acid-catalyzed hydrolysis with aqueous HCl can be used to cleave both the Boc group and an ester. The final product is then purified using standard techniques such as crystallization or chromatography.[3]
Reactivity
The chemical reactivity of tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate is primarily dictated by the ketone and the Boc-protected amine functionalities.
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Ketone Reactivity : The carbonyl group is susceptible to nucleophilic attack. The presence of the electron-withdrawing gem-difluoro group at the α-position enhances the electrophilicity of the carbonyl carbon.
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Boc Group Stability : The tert-butoxycarbonyl (Boc) protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl). This orthogonality makes it a valuable protecting group in multi-step syntheses.
Spectral Data
Detailed experimental spectral data for tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate is not widely published. However, based on the structure and data from similar compounds, the following spectral characteristics can be anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the tert-butyl group and the pyrrolidine ring protons. The protons on the carbons adjacent to the difluorinated carbon will likely exhibit complex splitting patterns due to coupling with the fluorine atoms.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the presence of the carbonyl carbon of the ketone, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the pyrrolidine ring. The carbon atom bearing the two fluorine atoms will appear as a triplet due to C-F coupling.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent.
IR Spectroscopy
The infrared spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carbamate of the Boc group.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group or isobutene.
Biological Significance and Potential Applications
Fluorinated pyrrolidines are a class of compounds with significant potential in drug discovery. The introduction of fluorine can enhance metabolic stability by blocking sites of enzymatic oxidation and can also modulate the pKa of nearby functional groups, thereby affecting drug-receptor interactions.
While specific biological activities for tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate are not extensively documented, related fluorinated pyrrolidine derivatives have shown promise as inhibitors of various enzymes, including dipeptidyl peptidase-4 (DPP-4), which is a target for the treatment of type 2 diabetes.[4][5] The pyrrolidine scaffold is a common motif in many biologically active compounds, and its fluorination offers a strategy for lead optimization in drug development programs.
Conclusion
tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate is a valuable synthetic intermediate with promising applications in the development of novel therapeutics. Its unique combination of a fluorinated core and a versatile protecting group makes it an attractive building block for accessing a diverse range of complex molecules. Further research into its synthesis, reactivity, and biological activity is warranted to fully exploit its potential in medicinal chemistry.
References
- 1. tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate | C9H13F2NO3 | CID 46839931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
